molecular formula C10H12ClF3N4O B2732452 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide CAS No. 1001518-98-4

3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2732452
CAS No.: 1001518-98-4
M. Wt: 296.68
InChI Key: XRLMMTQZGCJEQE-UHFFFAOYSA-N
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Description

3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro, cyclopropyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of substituents: The chloro, cyclopropyl, and trifluoromethyl groups are introduced via electrophilic substitution reactions.

    Hydrazide formation: The final step involves the reaction of the substituted pyrazole with a suitable hydrazine derivative under controlled conditions to form the propanehydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyclopropyl, and trifluoromethyl groups can influence its binding affinity and selectivity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-5-cyclopropyl-1H-pyrazol-1-yl)propanehydrazide: Lacks the trifluoromethyl group.

    3-(4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide: Lacks the cyclopropyl group.

    3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide: Lacks the chloro group.

Uniqueness

The unique combination of chloro, cyclopropyl, and trifluoromethyl groups in 3-(4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF3N4O/c11-7-8(5-1-2-5)18(4-3-6(19)16-15)17-9(7)10(12,13)14/h5H,1-4,15H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLMMTQZGCJEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NN)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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